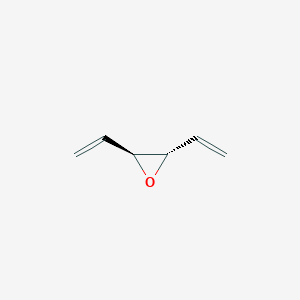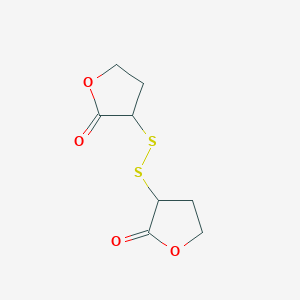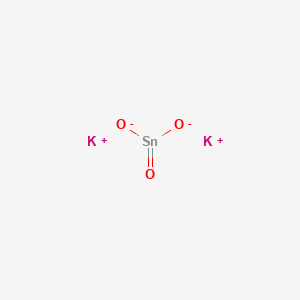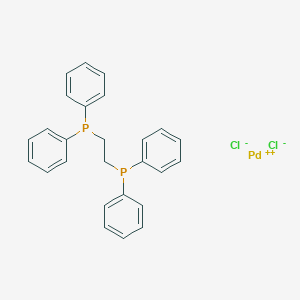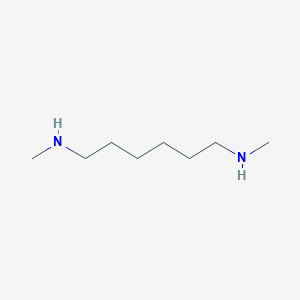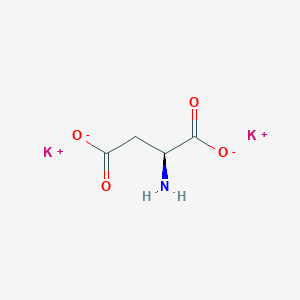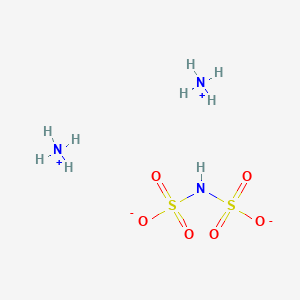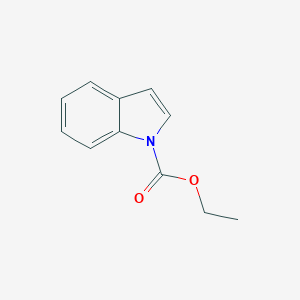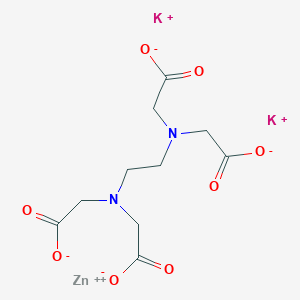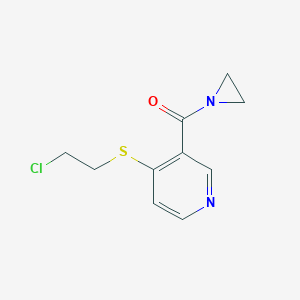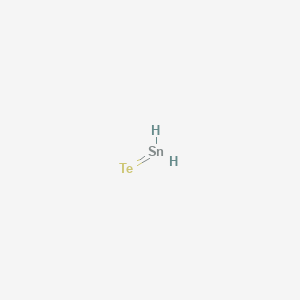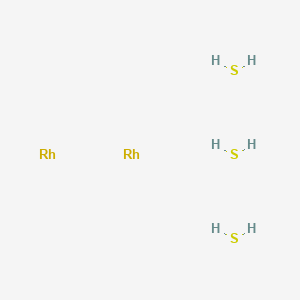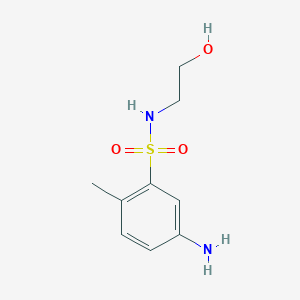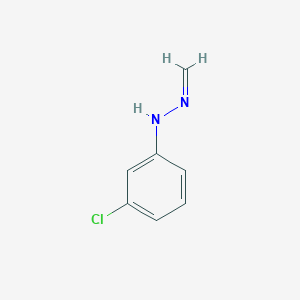![molecular formula C16H18N6O4S B078800 2-[2-Amino-6-(pyridin-2-ylmethylsulfanyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol CAS No. 13153-28-1](/img/structure/B78800.png)
2-[2-Amino-6-(pyridin-2-ylmethylsulfanyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-Amino-6-(pyridin-2-ylmethylsulfanyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol, commonly known as P2X7 receptor antagonist, is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. This compound is a potent inhibitor of the P2X7 receptor, which plays a crucial role in the immune system and is involved in various physiological and pathological processes.
Wirkmechanismus
The P2X7 receptor is a ligand-gated ion channel that is expressed on various immune cells, including macrophages, dendritic cells, and T cells. Activation of the P2X7 receptor leads to the influx of calcium ions and the release of pro-inflammatory cytokines, which play a crucial role in the immune response. P2X7 receptor antagonist works by blocking the activation of the receptor, thereby reducing the release of pro-inflammatory cytokines and suppressing the immune response. This mechanism of action has been extensively studied and validated in various in vitro and in vivo models.
Biochemische Und Physiologische Effekte
P2X7 receptor antagonist has been shown to have various biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines such as IL-1β, IL-18, and TNF-α, thereby suppressing the immune response and reducing inflammation. In addition, P2X7 receptor antagonist has also been shown to have analgesic effects, as it reduces the release of substance P, a key mediator of pain. Moreover, P2X7 receptor antagonist has been shown to have neuroprotective effects, as it reduces the release of glutamate, a key mediator of neurotoxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of P2X7 receptor antagonist is its high potency and selectivity, which makes it suitable for various research applications. Moreover, P2X7 receptor antagonist has been extensively studied and validated in various in vitro and in vivo models, making it a reliable tool for scientific research. However, one of the limitations of P2X7 receptor antagonist is its potential off-target effects, which may affect the interpretation of experimental results. Therefore, careful experimental design and validation are required to ensure the specificity and reliability of the results.
Zukünftige Richtungen
There are various future directions for the research and development of P2X7 receptor antagonist. One of the potential applications of P2X7 receptor antagonist is in the treatment of various inflammatory and autoimmune diseases, such as multiple sclerosis and psoriasis. Moreover, P2X7 receptor antagonist has also been studied for its potential applications in cancer research, as it has been shown to inhibit the growth and metastasis of various types of cancer cells. Furthermore, the development of more potent and selective P2X7 receptor antagonists may lead to the discovery of new therapeutic targets and treatment options for various diseases.
Synthesemethoden
The synthesis of P2X7 receptor antagonist involves multiple steps, starting with the reaction of 2,6-dichloropurine with 2-(pyridin-2-ylmethylsulfanyl)ethanamine to form 2-chloro-6-(pyridin-2-ylmethylsulfanyl)purine. This intermediate is then reacted with 5-(hydroxymethyl)oxolane-3,4-diol to obtain the final product, P2X7 receptor antagonist. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for various research applications.
Wissenschaftliche Forschungsanwendungen
P2X7 receptor antagonist has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects, making it a promising candidate for the treatment of various diseases such as inflammatory bowel disease, rheumatoid arthritis, neuropathic pain, and Alzheimer's disease. In addition, P2X7 receptor antagonist has also been studied for its potential applications in cancer research, as it has been shown to inhibit the growth and metastasis of various types of cancer cells.
Eigenschaften
CAS-Nummer |
13153-28-1 |
|---|---|
Produktname |
2-[2-Amino-6-(pyridin-2-ylmethylsulfanyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
Molekularformel |
C16H18N6O4S |
Molekulargewicht |
390.4 g/mol |
IUPAC-Name |
2-[2-amino-6-(pyridin-2-ylmethylsulfanyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C16H18N6O4S/c17-16-20-13-10(14(21-16)27-6-8-3-1-2-4-18-8)19-7-22(13)15-12(25)11(24)9(5-23)26-15/h1-4,7,9,11-12,15,23-25H,5-6H2,(H2,17,20,21) |
InChI-Schlüssel |
HXUKVSGGBZUOKA-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)CSC2=NC(=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)N |
Kanonische SMILES |
C1=CC=NC(=C1)CSC2=NC(=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)N |
Andere CAS-Nummern |
13153-28-1 |
Synonyme |
2-[2-amino-6-(pyridin-2-ylmethylsulfanyl)purin-9-yl]-5-(hydroxymethyl) oxolane-3,4-diol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



